molecular formula C14H14N2O2 B8239360 (9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

(9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene

Cat. No.: B8239360
M. Wt: 242.27 g/mol
InChI Key: AYOIRZGVWHHWMP-NXEZZACHSA-N
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Description

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine is a complex organic compound with the molecular formula C14H14N2O2 It is a member of the dioxocino dipyridine family, characterized by its unique dioxocino ring structure fused with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b7,8-b’]dipyridine: A stereoisomer with similar chemical properties but different spatial arrangement.

    Other Dioxocino Dipyridines: Compounds with similar dioxocino and dipyridine structures but different substituents or functional groups.

Uniqueness

(6R,7R)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b’]dipyridine is unique due to its specific stereochemistry and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(9R,10R)-9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOIRZGVWHHWMP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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